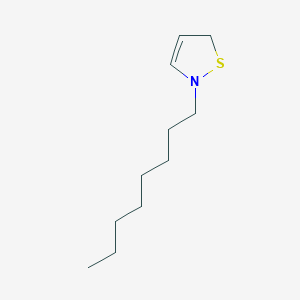![molecular formula C10H13NO2S B14190530 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene CAS No. 917909-38-7](/img/structure/B14190530.png)
1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene is an organic compound that contains a nitro group and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene typically involves the nitration of a precursor compound followed by the introduction of the sulfanyl group. One common method is the nitration of 2-nitrobenzene followed by a substitution reaction to introduce the sulfanyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and thiols or sulfides for the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- 2-Methyl-3-(methylthio)butanone
- 1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene
Properties
CAS No. |
917909-38-7 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(2-methylpropylsulfanyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
BHLRHAVKXKIDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)





![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
